molecular formula C11H11O4P B118242 (Hydroxy-2-naphthalenylmethyl)phosphonic acid CAS No. 132541-52-7

(Hydroxy-2-naphthalenylmethyl)phosphonic acid

Cat. No. B118242
M. Wt: 238.18 g/mol
InChI Key: AMJJLDJPDLKNJA-UHFFFAOYSA-N
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Description

“(Hydroxy-2-naphthalenylmethyl)phosphonic acid” (HNMPA) is an insulin receptor tyrosine kinase inhibitor . It inhibits serine and tyrosine autophosphorylation by the human insulin receptor . The molecular weight of HNMPA is 238.18 Da .


Synthesis Analysis

The synthesis of phosphonic acids, including HNMPA, is a determinant question for numerous research projects . The dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .


Molecular Structure Analysis

The molecular formula of HNMPA is C11H11O4P . The InChI code is 1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15) .


Chemical Reactions Analysis

Phosphonic acids, including HNMPA, have been found to extinguish fires mainly by chemical inhibition on H and OH radicals . The reaction of phosphonic acid with active radicals has been studied for its fire-extinguishing mechanism .


Physical And Chemical Properties Analysis

HNMPA is a solid substance . It has a molecular weight of 238.18 Da . The recommended storage temperature is -20°C .

Scientific Research Applications

Synthesis and Structural Properties

  • (Hydroxy-2-naphthalenylmethyl)phosphonic acid is part of the phosphonic acid group, notable for its phosphorus atom bonded to three oxygen atoms and one carbon atom. This structure has led to diverse applications, including the design of supramolecular or hybrid materials, surface functionalization, and analytical uses due to its structural analogy with the phosphate moiety and coordination properties (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
  • The phosphonic acid derivatives in the naphthalene series have been synthesized and assessed for various activities, including plant growth regulation (Westeringh & Veldstra, 2010).

Chemical Transformations and Interactions

  • Studies on the hydrolysis of similar compounds, like 7-hydroxy-2-naphthalenesulphonic acid, provide insights into the chemical transformations of these compounds under specific conditions, which is essential for understanding their broader applications in different fields (Rossinelli, Thies, & Richarz, 2007).
  • Phosphonic acid derivatives have been evaluated for their potential in drug delivery, showcasing the versatility of these compounds in pharmaceutical applications (Foust, Li, Hsiao, Wiemer, & Wiemer, 2019).

Bioactive Properties and Applications

  • Hydroxyphenylamine phosphonate derivatives, including those based on the naphthalene structure, have been synthesized and evaluated for their anti-Alzheimer effects and antioxidant activities, indicating the significant bioactive potential of these compounds (Zaout et al., 2021).

Interaction with Biological Molecules

  • The interaction of (hydroxy-2-naphthalenylmethyl)phosphonic acid derivatives with protein-tyrosine phosphatases has been studied, providing insights into the role of these compounds in biochemical pathways and as potential therapeutic agents (Burke et al., 1996).

Nanotechnology and Molecular Recognition

  • A naphthalene diimide motif bearing phosphonic acid functionalities demonstrates the capability of self-assembling with amino acids, leading to the formation of nanostructures, highlighting its potential in nanotechnology and molecular recognition (Nandre et al., 2013).

Safety And Hazards

HNMPA may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

[hydroxy(naphthalen-2-yl)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJJLDJPDLKNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50923614
Record name [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Hydroxy-2-naphthalenylmethyl)phosphonic acid

CAS RN

120943-99-9
Record name (Hydroxy-2-naphthalenylmethyl)phosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120943999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
K Baltensperger, RE Lewis, CW Woon… - Proceedings of the …, 1992 - National Acad Sciences
The protein kinase activity of human insulin receptors purified from Sf9 insect cells after infection with a recombinant baculovirus was evaluated. The following experimental …
Number of citations: 92 www.pnas.org
Y Yoshikawa, E Ueda, Y Kojima, H Sakurai - Life Sciences, 2004 - Elsevier
… acid) 2 complex acts on the insulin receptor and PI3-k, which relate to the glucose uptake, as indicated by the experiments using hydroxy-2-naphthalenylmethyl phosphonic acid tris …
Number of citations: 100 www.sciencedirect.com
R Saperstein, PP Vicario, HV Strout, E Brady… - Biochemistry, 1989 - ACS Publications
Revised Manuscript Received March 22, 1989 abstract: An inhibitor of the insulin receptor tyrosine kinase (IRTK),(hydroxy-2-naphthalenylmethyl) phosphonic acid, was designed and …
Number of citations: 129 pubs.acs.org
PA Meléndez, N Longo, BD Jimenez… - Journal of Cellular …, 2000 - Wiley Online Library
… insulin stimulation of g33 mRNA levels to be markedly reduced in cells expressing the kinase-defective insulin receptor; in addition, hydroxy-2-naphthalenylmethyl phosphonic acid …
Number of citations: 11 onlinelibrary.wiley.com
QR Zhao, JM Lu, ZY Li, YA Mei - Journal of neurochemistry, 2018 - Wiley Online Library
… quantitative analysis (right) of the effects of neuritin on neurite length in CGNs cultured in the absence and presence of the IR blocker hydroxy-2-naphthalenylmethyl phosphonic acid (…
Number of citations: 9 onlinelibrary.wiley.com
H Wang, J Qin, S Gong, B Feng, Y Zhang, J Tao - Endocrinology, 2014 - academic.oup.com
… The IR tyrosine kinase inhibitor, hydroxy-2-naphthalenylmethyl phosphonic acid was obtained from Santa Cruz Biotechnology. Stock solutions of IGF-1, 4-aminopyridine (4-AP), and …
Number of citations: 44 academic.oup.com
J Yu, PO Berggren, CJ Barker - Molecular Endocrinology, 2007 - academic.oup.com
Phosphatidylinositol 3-kinases (PI3Ks) have a central role in pancreatic β-cell function. Downstream events include the regulation of K ATP channel activity, insulin secretion, gene …
Number of citations: 25 academic.oup.com
BE Kemp, RB Pearson, CM House - Methods in enzymology, 1991 - Elsevier
Publisher Summary This chapter discusses pseudosubstrate-based peptide inhibitors. Many protein kinases exist as catalytically inactive or latent forms unless activated by the binding …
Number of citations: 143 www.sciencedirect.com
TJ Tauer, DJ Volle, SL Rhode, RE Lewis - Journal of Biological Chemistry, 1996 - ASBMB
We have previously reported the tight association of a serine kinase activity with the human insulin receptor (Lewis, RE, Wu, GP, MacDonald, RG, and Czech, MP(1990) J. Biol. Chem. …
Number of citations: 13 www.jbc.org
G Wen, M Hong, GM Calaf, D Roy… - Oncology …, 2010 - spandidos-publications.com
… The HNMPA inhibitor (hydroxy-2-naphthalenylmethylphosphonic acid (Biomol International, LP, Plymouth, PA) is an insulin receptor with no effect on protein kinase C or cyclic AMP-…
Number of citations: 18 www.spandidos-publications.com

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